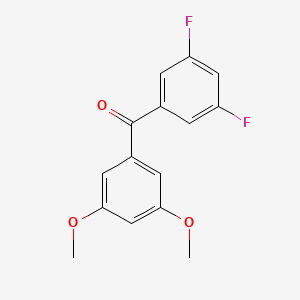

3,5-Difluoro-3',5'-dimethoxybenzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

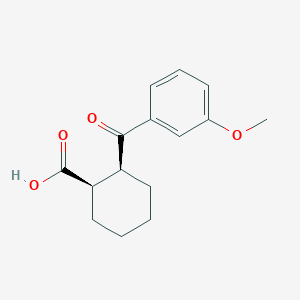

3,5-Difluoro-3’,5’-dimethoxybenzophenone, also known as (3,5-difluorophenyl) (3,5-dimethoxyphenyl)methanone, is a chemical compound with the molecular formula C15H12F2O3 . It has a molecular weight of 278.26 .

Molecular Structure Analysis

The molecular structure of 3,5-Difluoro-3’,5’-dimethoxybenzophenone consists of two aromatic rings, one with two fluorine atoms and two methoxy groups, and the other with a carbonyl group . The InChI code for this compound is 1S/C15H12F2O3/c1-19-13-5-10 (6-14 (8-13)20-2)15 (18)9-3-11 (16)7-12 (17)4-9/h3-8H,1-2H3 .Aplicaciones Científicas De Investigación

Photophysical Behavior in RNA Imaging

One application of derivatives of 3,5-Difluoro-3',5'-dimethoxybenzophenone is in the characterization of the photophysical behavior of fluorogenic molecules, particularly DFHBI and its analogs. These molecules bind to the Spinach aptamer, an RNA molecule, enabling RNA imaging. It's observed that impediments to photoisomerization enhance the fluorescence signal, suggesting a role in nonradiative deactivation processes. The fluorescence of these molecules is also sensitive to medium pH and solvent interactions, including hydrogen bonding and polarity (Santra et al., 2019).

Polymer Synthesis

Another application involves the synthesis of aromatic polyamides containing ether and isopropylidene or hexafluoroisopropylidene linkages. These polymers are amorphous, soluble in polar solvents, and demonstrate good thermal stability, making them potential materials for various industrial applications (Hsiao & Yu, 1996).

Organic Synthesis

In organic synthesis, 3,5-Difluoro-3',5'-dimethoxybenzophenone derivatives are utilized in the photocatalytic generation of glycosyl fluorides, highlighting a mild and efficient method for generating these compounds, even with substrates having acid and base labile functionalities (Kim et al., 2020).

Material Science

The chemical also plays a role in the synthesis of high molecular weight, amorphous poly(arylene ether)s with pendant benzoyl groups. This process involves nucleophilic aromatic substitution and results in materials with significant potential in industrial applications due to their thermal properties and molecular structure (Beek & Fossum, 2009).

Fluorinated Polymers

Additionally, it's used in the synthesis of fluorinated poly(ether ketone imide)s, which exhibit high optical transparency, low dielectric constants, and good thermal stability. These properties make these polymers suitable for use in photoelectric and microelectronic materials (Wang, Li & Jiang, 2009).

Mecanismo De Acción

Safety and Hazards

While specific safety and hazard information for 3,5-Difluoro-3’,5’-dimethoxybenzophenone is not available, it’s important to handle all chemical compounds with care. This includes wearing appropriate personal protective equipment, avoiding contact with skin and eyes, and ensuring good ventilation .

Propiedades

IUPAC Name |

(3,5-difluorophenyl)-(3,5-dimethoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2O3/c1-19-13-5-10(6-14(8-13)20-2)15(18)9-3-11(16)7-12(17)4-9/h3-8H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRMCTWHQYTYZCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)C2=CC(=CC(=C2)F)F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601230456 |

Source

|

| Record name | (3,5-Difluorophenyl)(3,5-dimethoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601230456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Difluoro-3',5'-dimethoxybenzophenone | |

CAS RN |

951892-32-3 |

Source

|

| Record name | (3,5-Difluorophenyl)(3,5-dimethoxyphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951892-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,5-Difluorophenyl)(3,5-dimethoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601230456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![cis-3-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1358947.png)

![trans-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1358949.png)

![trans-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1358950.png)

![cis-2-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358959.png)

![trans-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358962.png)

![cis-3-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358963.png)

![cis-4-[2-(3-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358964.png)

![cis-4-[2-(3-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358965.png)